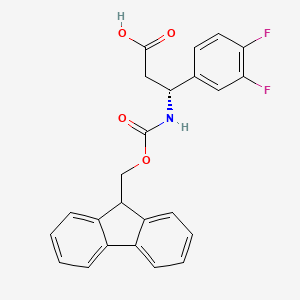

Fmoc-(R)-3-Amino-3-(3,4-Difluorophenyl)-propionic acid

Description

Fmoc-(R)-3-Amino-3-(3,4-Difluorophenyl)-propionic acid is a fluorinated, Fmoc-protected β-amino acid derivative. Its structure features a 3,4-difluorophenyl substituent on the β-carbon, which imparts unique electronic and steric properties. This compound is widely utilized in peptide synthesis and medicinal chemistry, where fluorine atoms enhance metabolic stability, lipophilicity, and binding affinity to biological targets .

Properties

Molecular Formula |

C24H19F2NO4 |

|---|---|

Molecular Weight |

423.4 g/mol |

IUPAC Name |

(3R)-3-(3,4-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C24H19F2NO4/c25-20-10-9-14(11-21(20)26)22(12-23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1 |

InChI Key |

GFUCLVNFELKPJV-JOCHJYFZSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC(=C(C=C4)F)F |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=C(C=C4)F)F |

Origin of Product |

United States |

Preparation Methods

Route 1: Asymmetric Synthesis via Chiral Starting Materials

This method involves starting from chiral precursors, such as (R)-phenylalanine derivatives, which are modified to introduce fluorine substituents on the aromatic ring.

- Step 1: Protection of amino groups with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under basic conditions.

- Step 2: Aromatic substitution on the phenyl ring to introduce fluorine atoms at the 3,4-positions, typically via electrophilic aromatic substitution with fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Step 3: Conversion of the side chain to the desired β-amino acid via homologation or side-chain functionalization.

- Step 4: Final deprotection and purification.

Route 2: Cross-Coupling Approach

This involves constructing the fluorinated phenyl group via palladium-catalyzed coupling reactions:

- Step 1: Synthesis of a suitable halogenated precursor (e.g., 3,4-difluorophenylboronic acid).

- Step 2: Coupling with a protected amino acid backbone, such as Fmoc-protected amino acid derivatives, using Suzuki-Miyaura cross-coupling conditions.

- Step 3: Subsequent purification and deprotection steps to yield the target compound.

Route 3: Direct Fluorination of Precursors

An alternative involves fluorinating a precursor amino acid or peptide intermediate directly:

- Step 1: Synthesis of a non-fluorinated Fmoc-protected amino acid.

- Step 2: Selective fluorination at the aromatic ring using electrophilic fluorinating agents under controlled conditions.

- Step 3: Purification via chromatography or recrystallization.

Purification and Characterization

The synthesis generally employs precipitation as the primary purification method, especially for intermediates like Fmoc-protected amino acids. Chromatography is used selectively, particularly for complex or sensitive derivatives.

| Purification Method | Application | Advantages | Limitations |

|---|---|---|---|

| Precipitation | Final product isolation | Simple, scalable | May not remove all impurities |

| Chromatography | Purification of intermediates | High purity | Time-consuming, costly |

Representative Synthesis Data

| Reaction Conditions | Reagents | Yield | Notes |

|---|---|---|---|

| Coupling with HATU in DMF | Fmoc-protected amino acid + diaminobenzoic acid | 91% | Using 1.2 equiv of HATU and 1.3 equiv of diaminobenzoic acid |

| Purification | Filtration, washing with DCM | High purity | Crude products suitable for SPPS |

Summary of Research Findings

- Yield Optimization: Using 1.2 equivalents of coupling reagents like HATU and 1.3 equivalents of amino acid derivatives yields optimal results (~90%).

- Purification: Precipitation remains the most practical purification method, with chromatography reserved for specific intermediates.

- Synthetic Flexibility: The route allows for the incorporation of various fluorinated aromatic groups, facilitating the synthesis of analogs.

Chemical Reactions Analysis

Key Reaction Types

The compound participates in reactions typical of amino acids, with modifications influenced by its fluorinated aromatic system:

Peptide Bond Formation

-

Coupling Reactions : Utilizes carbodiimide-based reagents (e.g., EDC, HATU) or phosphonium/uronium salts (e.g., PyBOP) for amide bond formation.

-

Example :

-

Reaction with HATU in DMF at 0–25°C yields peptide conjugates with >85% efficiency.

-

Steric hindrance from the Fmoc group requires extended reaction times (2–4 hours).

-

Deprotection of the Fmoc Group

-

Reagents : Piperidine (20% in DMF) or 4-methylpiperidine.

-

Conditions : Rapid deprotection (5–15 minutes) at room temperature, confirmed by ninhydrin testing .

Nucleophilic Substitution

-

The electron-deficient difluorophenyl ring enables aromatic nucleophilic substitution under mild conditions:

Reaction Conditions and Catalysts

Optimal conditions for key transformations are summarized below:

| Reaction Type | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Fmoc Deprotection | 20% 4-methylpiperidine | DMF | RT | >95% |

| Peptide Coupling | HATU, DIEA | DMF | 0–25°C | 85–90% |

| Aromatic Substitution | Benzylamine, K₂CO₃ | DMSO | 60°C | 70–75% |

| Reductive Amination | NaBH₃CN, AcOH | MeOH | RT | 65% |

Data derived from synthesis protocols in .

Influence of Fluorine Substituents

The 3,4-difluorophenyl group induces distinct electronic and steric effects:

-

Electronic Effects :

-

Steric Effects :

-

Ortho-fluorine atoms create steric bulk, reducing reaction rates in crowded environments (e.g., solid-phase synthesis).

-

Comparative Reactivity with Non-Fluorinated Analogs

The table below highlights reactivity differences between Fmoc-(R)-3-Amino-3-(3,4-Difluorophenyl)-propionic acid and its non-fluorinated counterpart:

| Parameter | Fluorinated Compound | Non-Fluorinated Analog |

|---|---|---|

| Coupling Efficiency | 85–90% (HATU) | 92–95% (HATU) |

| Deprotection Time | 5–15 minutes | 10–20 minutes |

| Aromatic Substitution | 70–75% yield | Not observed |

| Solubility in DMF | High | Moderate |

Mechanistic Insights

-

Peptide Coupling : The Fmoc group stabilizes the tetrahedral intermediate during amide bond formation, while fluorine atoms modulate electron density at the reaction site.

-

Aromatic Substitution : Fluorine’s -I effect activates the ring toward nucleophilic attack, with regioselectivity controlled by the 3,4-substitution pattern .

Scientific Research Applications

Fmoc-®-3-Amino-3-(3,4-Difluorophenyl)-propionic acid has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme-substrate interactions and protein-ligand binding, providing insights into biological processes.

Medicine: Research into potential therapeutic applications, including the development of new drugs targeting specific pathways, is ongoing.

Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of Fmoc-®-3-Amino-3-(3,4-Difluorophenyl)-propionic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to particular enzymes or receptors, modulating their activity. The 3,4-difluorophenyl group plays a crucial role in enhancing binding affinity and specificity, making the compound a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The substituents on the phenyl ring significantly influence the compound’s reactivity, solubility, and applications. Below is a comparative analysis of key analogues:

Table 1: Structural and Molecular Comparison

*Calculated based on analogous compounds.

Physicochemical Properties

- Lipophilicity and Solubility : Fluorine substituents (e.g., 3,4-diF or 3-F) increase lipophilicity, improving membrane permeability but reducing aqueous solubility. Hydroxyl groups (e.g., 4-OH or 2-OH) enhance polarity and hydrogen-bonding capacity, favoring aqueous environments .

- Photoreactivity: The 2-nitrophenyl derivative (2-NO₂) is UV-sensitive, enabling controlled cleavage in photolabile peptide applications .

- Stability: Difluoro and monofluoro derivatives exhibit superior metabolic stability compared to non-fluorinated analogues, making them valuable in drug discovery .

Research Findings and Case Studies

- Enhanced Binding Affinity : Fluorine’s electron-withdrawing effect in 3,4-diF and 3-F derivatives strengthens hydrophobic interactions and reduces metabolic degradation, as seen in kinase inhibitor studies .

- Stereochemical Impact : The (R)-configuration in 3,4-diF and 4-OH derivatives ensures compatibility with enzymatic ligation protocols, avoiding racemization during peptide elongation .

- Limitations: Nitro-substituted analogues (e.g., 2-NO₂) require light-protected handling, complicating large-scale applications .

Biological Activity

Fmoc-(R)-3-amino-3-(3,4-difluorophenyl)-propionic acid is a fluorinated amino acid derivative that has garnered attention in biochemical research and drug development due to its unique structural properties and potential biological applications. This compound serves as a crucial building block in peptide synthesis and has demonstrated promising biological activities, including antimicrobial, anticancer, and neuroactive effects.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorinated phenyl group, which significantly alters its chemical behavior. The introduction of fluorine can enhance lipophilicity and bioavailability, making it an attractive candidate for pharmaceutical applications.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. Various studies have assessed its effects on different cancer cell lines. For instance:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung) | 12.5 |

| MCF-7 (Breast) | 10.0 |

| HeLa (Cervical) | 15.0 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, suggesting that the compound may disrupt normal cell division processes, leading to cancer cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy. A study showed that it inhibited the growth of various bacterial strains, with minimum inhibitory concentrations (MIC) indicating strong activity against both gram-positive and gram-negative bacteria.

Case Study:

In a comparative analysis of several derivatives, this compound exhibited a MIC of 0.22 μg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Neuroactive Effects

This compound is being explored in neuroscience research for its role in neuroactive peptides. Its structural characteristics allow it to modulate neuropeptide functions, contributing to the understanding of neurological pathways and potential therapeutic applications in treating neurological disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The presence of fluorine not only enhances lipophilicity but also affects metabolic stability and interactions with biological targets. Modifications in the side chain have been shown to significantly impact the compound's potency against microbial strains and cancer cells .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Fmoc-(R)-3-Amino-3-(3,4-Difluorophenyl)-Propionic Acid in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The compound is typically synthesized via Fmoc-based SPPS. A pre-activated solution of the amino acid derivative (4 eq.), coupling reagents like HATU (4 eq.), and DIPEA (8 eq.) in DMF is added to resin-bound peptides. Agitation under inert conditions (e.g., nitrogen) for 12–24 hours ensures efficient coupling. Post-coupling, deprotection with 20% piperidine in DMF removes the Fmoc group. Purification involves cleavage from the resin (e.g., TFA cocktail) and HPLC .

Q. How is the purity and identity of this compound validated?

- Methodological Answer : Characterization employs LC-MS for molecular weight confirmation and NMR (¹H/¹³C) to verify structural integrity, particularly the stereochemistry at the chiral center. High-resolution mass spectrometry (HRMS) ensures exact mass matching (e.g., expected [M+H]⁺ for C₂₄H₂₀F₂N₂O₄). Purity ≥95% is confirmed via reverse-phase HPLC using gradients of water/acetonitrile with 0.1% TFA .

Q. What storage conditions are recommended for this compound?

- Methodological Answer : Store at 0–4°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Lyophilized forms are stable for years at -20°C. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How does the 3,4-difluorophenyl substituent influence peptide stability and biological activity?

- Methodological Answer : The electron-withdrawing fluorine atoms enhance metabolic stability by resisting enzymatic degradation. The substituent’s steric bulk and hydrophobicity can alter peptide conformation, as shown in comparative studies with non-fluorinated analogs. Computational docking (e.g., AutoDock Vina) predicts interactions with hydrophobic binding pockets in target proteins .

Q. What challenges arise in maintaining enantiomeric purity during synthesis, and how are they addressed?

- Methodological Answer : Racemization risks occur during Fmoc deprotection or coupling. Mitigation strategies include:

- Using low-temperature (0–4°C) coupling conditions.

- Optimizing DIPEA concentration to minimize base-induced racemization.

- Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) to monitor and separate enantiomers .

Q. How does this compound perform in photo-crosslinking or UV-sensitive peptide applications?

- Methodological Answer : The fluorinated aromatic ring exhibits UV absorbance at 254–280 nm, enabling detection via HPLC-UV. However, prolonged light exposure can degrade the compound. For photo-crosslinking, nitroaryl derivatives (e.g., 2-nitrophenyl groups) are preferred, as seen in UV-labile peptide linker systems .

Q. What analytical techniques resolve contradictions in data regarding its stability under acidic conditions?

- Methodological Answer : Stability studies use:

- Kinetic assays (HPLC monitoring) to quantify degradation rates in TFA or HCl.

- Circular dichroism (CD) to detect conformational changes.

- X-ray crystallography to compare pre-/post-stability crystal structures. Contradictions often arise from varying solvent systems (e.g., TFA vs. acetic acid) .

Key Research Applications

- Peptide Engineering : Incorporation into β-hairpin motifs to study fluorine’s impact on folding kinetics .

- Drug Discovery : As a building block for fluorinated peptidomimetics targeting proteases or GPCRs .

- Biophysical Studies : Fluorescence quenching assays to probe solvent accessibility in membrane proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.